Tetraethylbutan-1,4-diylbis(phosphonat)

Übersicht

Beschreibung

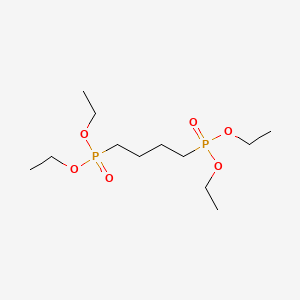

Tetraethyl butane-1,4-diylbis(phosphonate) is a chemical compound with the molecular formula C12H28O6P2 and a molecular weight of 330.29 g/mol . This compound is an alkyl chain-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Linker in PROTACs : Tetraethyl butane-1,4-diylbis(phosphonate) serves as a crucial linker connecting two ligands in PROTACs. One ligand targets an E3 ubiquitin ligase while the other binds to the target protein, facilitating selective degradation through the ubiquitin-proteasome system .

| Application | Description |

|---|---|

| PROTAC Synthesis | Utilized to create bifunctional molecules for targeted protein degradation. |

| Chemical Reactions | Engages in oxidation and reduction reactions, forming phosphonic acids and phosphine oxides respectively. |

Biology

- Targeted Protein Degradation : The compound's role in PROTACs allows it to be utilized in biological research aimed at degrading specific proteins implicated in diseases. This has significant implications for therapeutic development .

| Biological Application | Mechanism |

|---|---|

| Disease Treatment | Targets disease-causing proteins for degradation, potentially treating conditions like cancer and neurodegenerative diseases. |

| Research Tool | Aids in studying protein interactions and functions through selective degradation. |

Medicine

- Therapeutic Development : The ability to selectively degrade proteins opens avenues for developing new therapeutic strategies against various diseases. This includes targeting oncogenic proteins or those involved in inflammatory responses .

Case Study 1: PROTAC Development

A study demonstrated the synthesis of a novel PROTAC using Tetraethyl butane-1,4-diylbis(phosphonate) as a linker. The resulting compound effectively targeted and degraded an oncogenic protein, showcasing its potential as a therapeutic agent against cancer.

Case Study 2: Selective Protein Degradation

Research involving this compound highlighted its effectiveness in selectively degrading proteins involved in neurodegenerative diseases. The study illustrated how modifying the linker properties influenced the efficacy of PROTACs in cellular models.

Wirkmechanismus

Target of Action

Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .

Result of Action

The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.

Biochemische Analyse

Biochemical Properties

Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Tetraethyl butane-1,4-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to the corresponding phosphine oxide under reducing conditions.

Substitution: The ethyl groups can be substituted by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Alkyl or aryl phosphonates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraethyl ethane-1,2-diylbis(phosphonate): Similar structure but with a shorter alkyl chain.

Tetraethyl propane-1,3-diylbis(phosphonate): Similar structure but with a different alkyl chain length.

Tetraethyl hexane-1,6-diylbis(phosphonate): Similar structure but with a longer alkyl chain.

Uniqueness

Tetraethyl butane-1,4-diylbis(phosphonate) is unique due to its specific alkyl chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs . This makes it particularly effective in bringing the target protein and ubiquitin ligase into close proximity, enhancing the efficiency of protein degradation .

Biologische Aktivität

Tetraethyl butane-1,4-diylbis(phosphonate) is a phosphonate compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Tetraethyl butane-1,4-diylbis(phosphonate) features two phosphonate groups attached to a butane-1,4-diyl linker. Its structure allows it to function as a chelating agent, which enhances the stability and bioavailability of drugs by binding metal ions. This property is particularly useful in drug formulation and delivery systems .

The biological activity of tetraethyl butane-1,4-diylbis(phosphonate) can be attributed to several mechanisms:

- Chelation of Metal Ions : The phosphonate groups can effectively bind to metal ions, which plays a crucial role in enhancing the pharmacokinetic properties of various drugs .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis through various signaling pathways, including the JAK/STAT pathway and NF-κB signaling .

- Antiviral Activity : Tetraethyl butane-1,4-diylbis(phosphonate) exhibits antiviral properties against several viruses, including HIV and Influenza .

Biological Activity Data

The following table summarizes key biological activities associated with tetraethyl butane-1,4-diylbis(phosphonate):

Case Studies

- Antiviral Efficacy : A study demonstrated that tetraethyl butane-1,4-diylbis(phosphonate) significantly inhibited HIV replication in vitro. The mechanism involved interference with viral entry through modulation of cell surface receptors .

- Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound induced apoptosis by activating caspase pathways and inhibiting NF-κB signaling. This suggests its potential as an anticancer agent .

- Drug Delivery Systems : Researchers have utilized tetraethyl butane-1,4-diylbis(phosphonate) as a component in drug delivery systems. Its ability to form stable complexes with metal ions has been shown to improve the pharmacokinetics of chemotherapeutic agents .

Eigenschaften

IUPAC Name |

1,4-bis(diethoxyphosphoryl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODFSBORIZJBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992716 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-67-0 | |

| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.